molecular formula C6H7BrS2 B8715530 3-Bromo-4-(ethylsulfanyl)thiophene CAS No. 88419-18-5

3-Bromo-4-(ethylsulfanyl)thiophene

Cat. No. B8715530
CAS RN: 88419-18-5
M. Wt: 223.2 g/mol
InChI Key: POSXCRNNLLLCAB-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylsulfanyl)thiophene is a useful research compound. Its molecular formula is C6H7BrS2 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
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properties

CAS RN

88419-18-5

Molecular Formula

C6H7BrS2

Molecular Weight

223.2 g/mol

IUPAC Name

3-bromo-4-ethylsulfanylthiophene

InChI

InChI=1S/C6H7BrS2/c1-2-9-6-4-8-3-5(6)7/h3-4H,2H2,1H3

InChI Key

POSXCRNNLLLCAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CSC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.68 g of 3,4-dibromothiophene and 80 mL of diethylether was cooled to −70° C., 27 mL of n-butyl lithium (1.63 M hexane solvent) was added over 30 minutes, and the mixture was stirred at −70° C. for 30 minutes. To the mixture was added 5.86 g of diethyl disulfide at such a rate that the internal temperature is maintained at −60° C. or less, and the mixture was stirred at −70° C. for 2 hours. The reaction mixture was heated to −35° C. and then 100 mL of water was added. After heating to room temperature, a 2 N aqueous sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 3.27 g of 3-bromo-4-ethylthiothiophene.
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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